1-[4-(Methylsulfonyl)phenyl]piperidine-4-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "1-[4-(Methylsulfonyl)phenyl]piperidine-4-carbohydrazide" is a derivative of piperidine, which is a common structural motif in many pharmacologically active compounds. Piperidine derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and central nervous system activities. The presence of a sulfonyl group and a carbohydrazide moiety in the compound suggests potential for bioactivity, possibly as enzyme inhibitors or receptor modulators .
Synthesis Analysis
The synthesis of related piperidine derivatives often involves multi-step reactions starting from piperidine or its esters. For instance, the synthesis of N'-[(alkyl/aryl)sulfonyl]-1-(phenylsulfonyl)piperidine-4-carbohydrazide derivatives includes the conversion of ethyl piperidine-4-carboxylate to 1-(phenylsulfonyl)piperidine-4-carbohydrazide, followed by reaction with alkyl/aryl sulfonyl chlorides . Similarly, other piperidine derivatives are synthesized by reacting substituted benzhydryl chlorides with piperidine followed by N-sulfonation . These methods could potentially be adapted for the synthesis of "1-[4-(Methylsulfonyl)phenyl]piperidine-4-carbohydrazide".
Molecular Structure Analysis
The molecular structure of piperidine derivatives is often characterized using techniques such as NMR, IR, and X-ray crystallography. For example, the crystal structure of 4-phenyl-piperazine-1-sulfonamide was determined by X-ray crystallography, revealing layers of polar regions linked by hydrogen bonds and hydrophobic regions with π-π stacking interactions . These structural features are crucial for the biological activity of these compounds and could be relevant to the molecular structure analysis of "1-[4-(Methylsulfonyl)phenyl]piperidine-4-carbohydrazide".
Chemical Reactions Analysis
Piperidine derivatives can undergo various chemical reactions, including sulfonation, alkylation, and coupling with other moieties. The reactivity of the piperidine nitrogen and the presence of other functional groups, such as sulfonyl or carbohydrazide, influence the types of reactions these compounds can participate in. For instance, the synthesis of O-substituted derivatives of sulfonamides bearing a piperidine nucleus involves substitution at the oxygen atom with different electrophiles .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of sulfonyl groups can increase the polarity and potentially the solubility in water. The thermal stability of these compounds can be assessed by techniques like TG-DTA, as demonstrated for metal complexes derived from piperidine-carbodithioate . The fluorescence properties of some piperidine derivatives also suggest potential applications in materials science .
Scientific Research Applications
Synthesis and Evaluation in Pharmacology
Arylcycloalkylamines, including phenyl piperidines, are integral pharmacophoric groups in several antipsychotic agents. Research indicates that arylalkyl substituents can significantly enhance the potency and selectivity of binding affinity at D(2)-like receptors. In a study by Sikazwe et al. (2009), the contributions of 4'-fluorobutyrophenones and 3-methyl-7-azaindoles to the potency and selectivity of synthesized agents at D(2)-like receptors were explored, highlighting the composite structure's role in receptor selectivity and potency (Sikazwe et al., 2009).
Role in Asymmetric Synthesis
Chiral sulfinamides are recognized for their role in the stereoselective synthesis of amines and their derivatives. The review by Philip et al. (2020) provides an overview of tert-butanesulfinamide-mediated asymmetric N-heterocycle synthesis via sulfinimines, covering literature from 2010–2020. This methodology facilitates access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives, underlining the significance of sulfinamide in the synthesis of natural products and therapeutically relevant compounds (Philip et al., 2020).
Interaction with Cytochrome P450 Isoforms
The study by Khojasteh et al. (2011) reviews the potency and selectivity of chemical inhibitors of major human hepatic Cytochrome P450 (CYP) isoforms. The selectivity of inhibitors is crucial for deciphering the involvement of specific CYP isoforms in drug metabolism, indicating the compound's potential impact on drug-drug interactions and metabolism-based adverse effects (Khojasteh et al., 2011).
Pharmacology of Opiates
The review on ohmefentanyl and its stereoisomers by Brine et al. (1997) discusses the chemistry and pharmacology of the 4-anilidopiperidine class of opiates. This review highlights the unique activity of ohmefentanyl stereoisomers, particularly those with cis-3-methyl and 4-propionanilide substituents on the piperidine ring, providing insights into the molecular basis of opioid receptor-mediated phenomena (Brine et al., 1997).
properties
IUPAC Name |
1-(4-methylsulfonylphenyl)piperidine-4-carbohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3S/c1-20(18,19)12-4-2-11(3-5-12)16-8-6-10(7-9-16)13(17)15-14/h2-5,10H,6-9,14H2,1H3,(H,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYRAPOACBIPUAX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)N2CCC(CC2)C(=O)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.38 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Methylsulfonyl)phenyl]piperidine-4-carbohydrazide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.